1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-ol
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Overview
Description
1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-ol is a compound that features a piperidine ring substituted with a pyrazine moiety and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-ol typically involves the reaction of pyrazine derivatives with piperidine derivatives under controlled conditions. One common method involves the alkylation of pyrazine with an appropriate piperidine derivative, followed by reduction and functional group modifications to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the scale of production and the desired application of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .
Scientific Research Applications
1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate: This compound shares a similar piperidine and pyrazine structure but differs in the functional groups attached.
1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-ol: This compound is closely related but may have different substituents or functional groups.
Uniqueness
This compound is unique due to its specific combination of a pyrazine moiety and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(1-pyrazin-2-ylethyl)piperidin-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-9(11-8-12-4-5-13-11)14-6-2-10(15)3-7-14/h4-5,8-10,15H,2-3,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOJXBYISVAEOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)N2CCC(CC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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